molecular formula C6H8N2OS2 B13872550 N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide

N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide

Cat. No.: B13872550
M. Wt: 188.3 g/mol
InChI Key: NBQVANHSXWEDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide typically involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often include the use of methanesulfonic acid under reflux conditions to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Mechanism of Action

The mechanism of action of N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may activate or inhibit certain biochemical pathways, enzymes, or receptors, leading to its observed effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N2OS2

Molecular Weight

188.3 g/mol

IUPAC Name

N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C6H8N2OS2/c1-4(9)7-5-3-8(2)6(10)11-5/h3H,1-2H3,(H,7,9)

InChI Key

NBQVANHSXWEDJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(C(=S)S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.